molecular formula C5H5Cl3O2 B6290073 Methyl 3,4,4-trichloro-3-butenoate CAS No. 67082-11-5

Methyl 3,4,4-trichloro-3-butenoate

Cat. No.: B6290073
CAS No.: 67082-11-5
M. Wt: 203.45 g/mol
InChI Key: NNFFDYJYULVSPF-UHFFFAOYSA-N
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Description

Methyl 3,4,4-trichloro-3-butenoate is an organic compound with the molecular formula C5H5Cl3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,4-trichloro-3-butenoate typically involves the chlorination of butenoic acid derivatives. One common method includes the reaction of 4,4,4-trichloro-2-butenoic acid with methanol under acidic conditions to form the ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by esterification. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,4-trichloro-3-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, such as carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

Properties

IUPAC Name

methyl 3,4,4-trichlorobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O2/c1-10-4(9)2-3(6)5(7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFFDYJYULVSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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